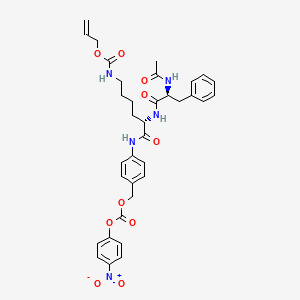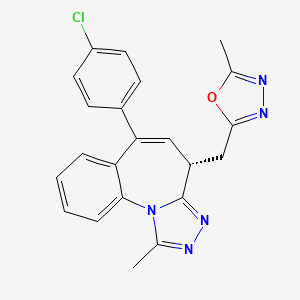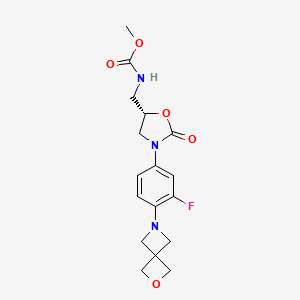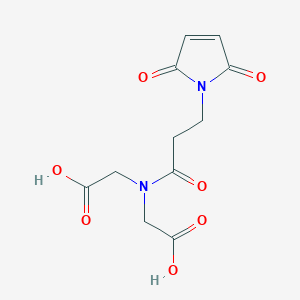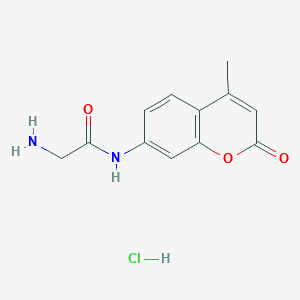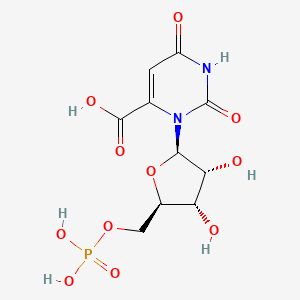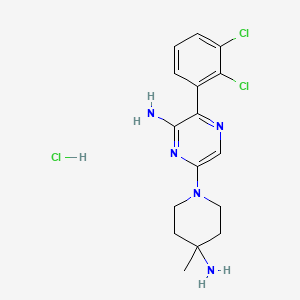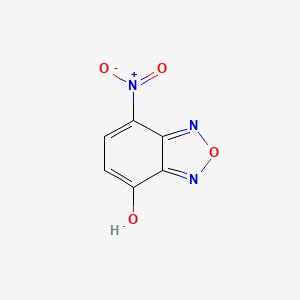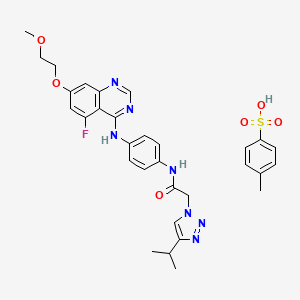
Tau tracer 2
説明
Tau tracer 2, also known as Pl-2620, is a Tau tracer used for imaging Tau protein aggregates . It can be used to diagnose neurodegenerative diseases .
Molecular Structure Analysis
This compound has a molecular formula of C15H9FN4 and a molecular weight of 264.26 . The exact molecular structure is not explicitly mentioned in the search results, but it’s known that it’s a small molecule that can cross the blood-brain barrier .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 264.26 and a molecular formula of C15H9FN4 . It is soluble in DMSO .
科学的研究の応用
Tau PET Imaging: Current Understanding and Future Directions
Tau PET imaging, including tracers like THK5317, THK5351, AV-1451, and PBB3, has significantly advanced the study of tauopathies, including Alzheimer's disease. These tracers enable the in vivo targeting of tau deposits in patients' brains, facilitating discrimination between different neurodegenerative diseases and monitoring disease progression. The development of these tracers faces challenges due to the complexity of tau deposits in various diseases, necessitating further research to fully understand their binding properties and potential as early biomarkers (Saint‐Aubert et al., 2017).
Tau PET Imaging and Aging
Tau PET agents, such as 18F-AV-1451, have been used to study tau retention patterns in aging and Alzheimer's disease. This imaging technique has revealed that older age is associated with increased tracer retention in specific brain regions, and these patterns are influenced by the presence of β-amyloid. The imaging also allows for the assessment of cognitive decline and its relation to tau deposition in various brain regions (Schöll et al., 2016).
Challenges and Opportunities in Tau PET Imaging
PET imaging for tauopathies faces challenges, including off-target binding and the need for high selectivity and affinity in tracers. The development of second-generation tau PET tracers is underway to address these challenges and improve the diagnosis and monitoring of neurodegenerative diseases. The potential of PET imaging as a biomarker for these diseases is significant, but further development and research are needed to fully realize this potential (Wang & Edison, 2019).
The First FDA-Approved Tau PET Tracer: Tauvid
Tauvid, approved in 2020 for PET imaging of Alzheimer's disease, marked a significant step in AD research. It targets tau pathology, a key pathology in AD. Despite limitations like off-target binding, the approval of Tauvid paves the way for second-generation tau tracers and further advancements in tau PET imaging (Jie et al., 2021).
Tau Imaging Variability in Dementia
The variability in binding of first-generation tau PET ligands like flortaucipir and the THK series in neurodegenerative dementias highlights the complexity of tau pathology imaging. These tracers show limitations in correlating with pathological tau load, sensitivity in early disease stages, and variability in tracer binding. This calls for rigorous assessment of new tau PET tracers before clinical application (Wren et al., 2018).
特性
IUPAC Name |
11-(2-fluoropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPWIBZGGFVBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173361-80-1 | |
| Record name | Izaflortaucipir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173361801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IZAFLORTAUCIPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWJ7I16SUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



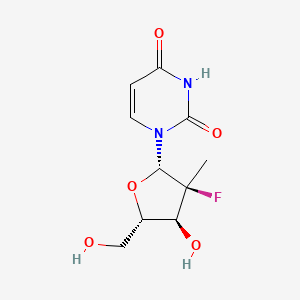
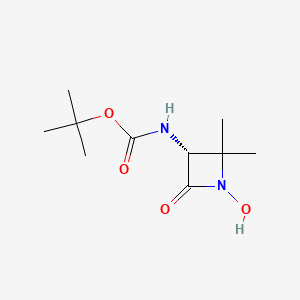
![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)
